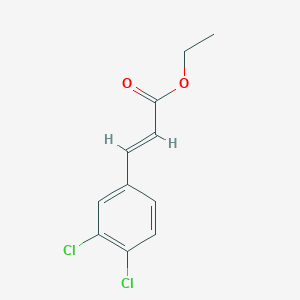![molecular formula C24H24ClNO B14137100 2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine CAS No. 78693-91-1](/img/structure/B14137100.png)
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethylclomifene is a metabolite of clomifene, a synthetic anti-estrogen used primarily in the treatment of infertility. Clomifene is structurally related to diethylstilbestrol and functions as a selective estrogen receptor modulator (SERM). Desethylclomifene retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desethylclomifene can be synthesized through the demethylation of clomifene. This process typically involves the use of reagents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of desethylclomifene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Desethylclomifene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield desethylclomifene derivatives with altered pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of desethylclomifene, each with unique pharmacological profiles .
Aplicaciones Científicas De Investigación
Desethylclomifene has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of clomifene metabolites.
Biology: Studied for its effects on estrogen receptors and its potential role in modulating hormonal pathways.
Medicine: Investigated for its therapeutic potential in treating conditions related to estrogen imbalance, such as breast cancer and osteoporosis.
Mecanismo De Acción
Desethylclomifene exerts its effects by binding to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. It acts as both an agonist and antagonist, depending on the target tissue. In the hypothalamus, it blocks estrogen receptors, leading to increased secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This cascade ultimately promotes ovulation .
Comparación Con Compuestos Similares
Clomifene: The parent compound, used primarily for inducing ovulation.
Tamoxifen: Another SERM, used in the treatment of breast cancer.
Raloxifene: A SERM used to prevent osteoporosis in postmenopausal women.
Comparison: Desethylclomifene is unique in its dual role as both an agonist and antagonist of estrogen receptors. Unlike tamoxifen and raloxifene, which are primarily used for their anti-estrogenic effects, desethylclomifene’s balanced activity makes it a versatile compound for various therapeutic applications .
Propiedades
Número CAS |
78693-91-1 |
|---|---|
Fórmula molecular |
C24H24ClNO |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine |
InChI |
InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23- |
Clave InChI |
JZPXQFJYBKJJBY-VHXPQNKSSA-N |
SMILES isomérico |
CCNCCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3 |
SMILES canónico |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


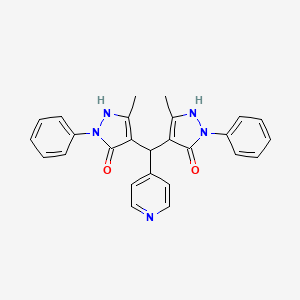
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)


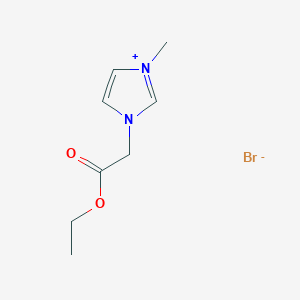
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)


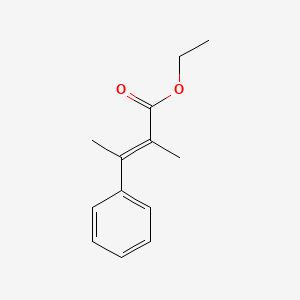

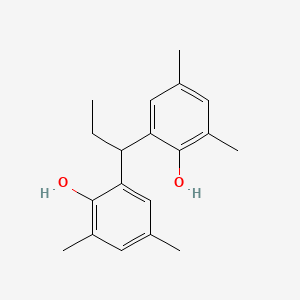

![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)
